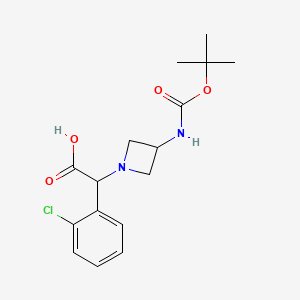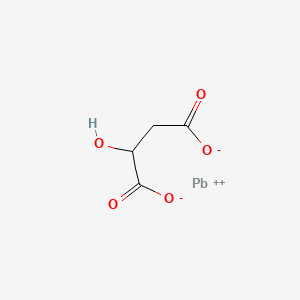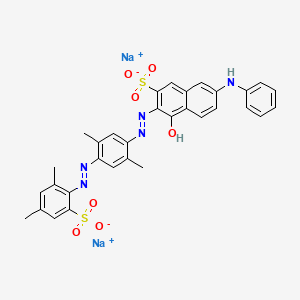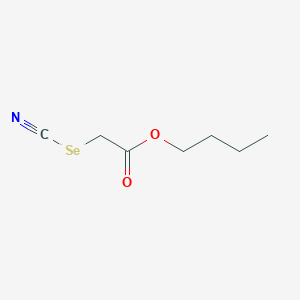
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-1H-pyrimidine-6-carboxylic acid, also known as orotic acid, is a heterocyclic compound that plays a significant role in the synthesis of pyrimidine nucleotides. It is an intermediate in the biosynthesis of uridine monophosphate, a precursor to RNA and DNA. This compound is found naturally in milk and other dairy products and is also synthesized in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be synthesized through various methods. One common method involves the condensation of dihydroorotate with carbamoyl phosphate, followed by oxidation. Another method includes the reaction of urea with maleic acid under acidic conditions, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves the fermentation of specific strains of bacteria or yeast that can produce this compound. The fermentation broth is then processed to extract and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form orotidine-5’-monophosphate.
Reduction: It can be reduced to dihydroorotate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Orotidine-5’-monophosphate.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways involving pyrimidine biosynthesis.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement in certain conditions.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in animal feed.
Mecanismo De Acción
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate by the enzyme orotate phosphoribosyltransferase. This compound is then decarboxylated to uridine monophosphate, which is further phosphorylated to form uridine triphosphate, a building block of RNA and DNA.
Comparación Con Compuestos Similares
Similar Compounds
Uracil: A pyrimidine base that is a component of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both RNA and DNA.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid is unique due to its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a precursor that undergoes further enzymatic transformations.
Propiedades
Fórmula molecular |
C5H4N2O4 |
|---|---|
Peso molecular |
158.09 g/mol |
Nombre IUPAC |
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
Clave InChI |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
SMILES isomérico |
C1=C(N[14C](=O)NC1=O)C(=O)O |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)



![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)



![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)


![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
